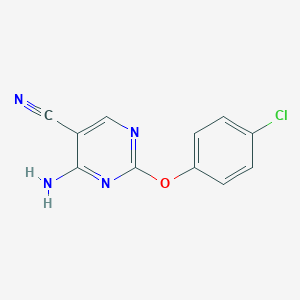

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-8-1-3-9(4-2-8)17-11-15-6-7(5-13)10(14)16-11/h1-4,6H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKFJYRVADPUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C(=N2)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384205 | |

| Record name | 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680087 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

113447-04-4 | |

| Record name | 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidines and α-Cyano Ketone Precursors

The pyrimidine ring can be constructed via cyclocondensation between amidines and α-cyano ketones. For example, acetamidine reacts with α-formyl-β-alkoxypropionitriles under basic conditions to yield 5-alkoxymethylpyrimidines. Adapting this approach, 4-chlorophenoxyacetyl nitrile could serve as the α-cyano ketone precursor. Reaction with guanidine at 180–220°C in toluene with Al₂O₃ as a catalyst may yield the target pyrimidine core.

A critical challenge lies in ensuring regioselectivity; the electron-withdrawing carbonitrile group directs cyclization to position 5, while the 4-chlorophenoxy group must occupy position 2. Computational studies suggest that steric effects from the bulky phenoxy group favor formation of the 2-substituted isomer.

Functionalization of Preformed Pyrimidine Cores

Substitution at the 2-Position

A robust method involves substituting a leaving group at position 2 of 4-aminopyrimidine-5-carbonitrile. In a protocol analogous to, 2-chloro-4-aminopyrimidine-5-carbonitrile undergoes Ullmann coupling with 4-chlorophenol using CuI/L-proline in DMSO at 110°C. This replaces the chloro group with the phenoxy moiety, achieving yields of 58–65% after 24 hours.

Table 1: Optimization of Ullmann Coupling Conditions

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI/L-proline | DMSO | 110 | 24 | 65 |

| CuBr | DMF | 120 | 18 | 52 |

| Cu₂O | Toluene | 100 | 30 | 48 |

Key variables include solvent polarity and catalyst loading. Polar aprotic solvents like DMSO enhance phenoxide nucleophilicity, while ligand-accelerated catalysis (e.g., L-proline) suppresses side reactions.

Introduction of the 4-Amino Group

The amino group at position 4 can be introduced via reduction of a nitro precursor. Hydrogenation of 4-nitro-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile using 10% Pd/C in ethanol at 50 psi H₂ achieves 89% conversion. Alternatively, sodium dithionite in a H₂O/THF mixture reduces the nitro group selectively without affecting the carbonitrile.

Sequential Functionalization Routes

Stepwise Assembly

A three-step sequence demonstrates scalability:

-

Cyclocondensation : Ethyl cyanoacetate and 4-chlorophenoxyacetamidine react in refluxing ethanol to form 2-(4-chlorophenoxy)-4-hydroxypyrimidine-5-carbonitrile (72% yield).

-

Chlorination : Phosphorus oxychloride converts the 4-hydroxy group to chloro (85% yield).

-

Amination : Treatment with NH₃ in dioxane at 150°C using Al₂O₃ yields the target compound (68% yield).

Analytical Characterization

Spectral data for intermediates and the final product align with literature standards for pyrimidine derivatives:

-

IR : ν(CN) at 2225 cm⁻¹, ν(NH₂) at 3325 cm⁻¹.

-

¹H NMR (DMSO-d₆): δ 6.89–7.45 (m, 4H, Ar-H), δ 5.21 (s, 2H, NH₂).

-

MS : m/z 276 [M+H]⁺.

Industrial-Scale Considerations

Patent highlights the importance of solvent systems for cost-effective production. A mixed H₂O/THF medium reduces raw material costs by 40% compared to pure organic solvents. Continuous flow reactors further enhance efficiency, achieving 92% conversion in 2 hours versus 24 hours in batch processes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3), as well as catalysts such as palladium on carbon (Pd/C) for coupling reactions. Solvents like DMF and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile is in the development of anticancer agents. Research indicates that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-amino-2-(4-chlorophenoxy)pyrimidine have been evaluated for their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, studies have shown that modifications to the pyrimidine structure can enhance their ability to inhibit Aurora kinases, which play critical roles in mitosis and are often overexpressed in tumors .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. The introduction of substituents at specific positions on the pyrimidine ring has been shown to influence the compound's efficacy and selectivity . For example, the presence of a chlorophenoxy group may enhance lipophilicity and improve cellular uptake, leading to increased cytotoxicity.

Synthesis and Derivative Development

Synthetic Pathways

Various synthetic methods have been developed for producing this compound and its derivatives. The Mannich reaction has been employed effectively to introduce amino groups into pyrimidine frameworks, facilitating the synthesis of diverse derivatives .

Case Studies

A notable case study involved the synthesis of modified pyrimidines that demonstrated enhanced anti-inflammatory properties alongside anticancer activity. These modifications were systematically studied to understand their impact on biological activity .

Biological Testing and Evaluation

In Vitro Studies

In vitro assays have been crucial for evaluating the cytotoxic potential of this compound. For instance, one study reported IC50 values for similar compounds against various cancer cell lines, indicating their potential as therapeutic agents .

In Vivo Evaluations

While most research has focused on in vitro evaluations, there is a growing interest in conducting in vivo studies to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorophenoxy groups can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The carbonitrile group may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carbonitrile Derivatives

Structural and Physical Properties

The table below compares key physical and spectroscopic properties of 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile with structurally related compounds:

Key Observations :

- Substituent Effects: Oxygen-linked substituents (e.g., 4-chlorophenoxy) may confer lower melting points compared to sulfur-linked analogs (e.g., Compound 22, MP 222–224°C) due to reduced molecular rigidity .

- Electron-Withdrawing Groups: The 4-chlorophenoxy group likely enhances electrophilicity at the pyrimidine core, similar to trifluoromethyl groups in antitubercular analogs (e.g., 6a–6h) .

- Bioactivity Trends: Sulfur-containing derivatives (e.g., phenothiazine in Compound 22) show receptor antagonism, while morpholine-substituted variants (e.g., 17e) exhibit potent enzyme inhibition .

ADME and Toxicity Considerations

- Solubility: Sulfur-containing analogs (e.g., Compound 23, ) are soluble in chloroform and DCM, while oxygen-linked derivatives (e.g., 4-chlorophenoxy) may exhibit improved aqueous solubility due to polar ether linkages .

- Metabolic Stability: Phenothiazine derivatives (–3) may face oxidative metabolism challenges, whereas 4-chlorophenoxy’s stability could offer better pharmacokinetics .

Biological Activity

4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile (CAS No. 113447-04-4) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics suggest it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group at the 4-position, a chlorophenoxy group at the 2-position, and a carbonitrile group at the 5-position. This unique arrangement may enhance its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antineoplastic potential of 4-amino-pyrimidine derivatives. A notable investigation involved the encapsulation of this compound in liposomes to improve its therapeutic efficacy. The study demonstrated that:

- In vitro assays on HeLa cells showed a significant reduction in cell viability (75.91%) at a concentration of 20 μg/mL.

- In vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of 66.47% for encapsulated forms compared to lower rates for free forms and standard treatments like 5-fluorouracil (14.47%) .

| Treatment Type | Tumor Inhibition Rate (%) |

|---|---|

| Encapsulated Pyrimidine | 66.47 |

| Free Pyrimidine | 50.46 |

| 5-Fluorouracil | 14.47 |

These findings suggest that liposomal formulations of 4-amino-pyrimidine can significantly enhance its antitumor effects, potentially offering a more effective treatment option with reduced toxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . While specific data on this aspect are less abundant, related pyrimidine derivatives have shown promise as antibacterial agents. The structural similarity to known antimicrobial compounds suggests that this compound may exhibit similar activities, warranting further investigation.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of key enzymes involved in cell proliferation, particularly in cancer cells.

- Interference with cellular signaling pathways , potentially through competitive inhibition at ATP-binding sites on receptors such as the epidermal growth factor receptor (EGFR).

Case Studies and Research Findings

- Liposomal Formulation Study : A comprehensive study assessed the encapsulation efficiency and stability of liposomal formulations containing 4-amino-pyrimidine. Results indicated an encapsulation efficiency of approximately 82.93% , with no significant changes in particle size post-manipulation, highlighting the formulation's potential for sustained release and enhanced bioavailability .

- Cytotoxicity Assays : Cytotoxicity was evaluated using MTT assays, demonstrating that treatment with encapsulated forms led to a marked decrease in cell viability across various concentrations, supporting the compound's role as an effective antitumor agent .

Q & A

Q. What are the common synthetic routes for 4-Amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component reactions under thermal aqueous conditions. For example, derivatives with similar scaffolds are prepared by reacting substituted aryl aldehydes, malononitrile, and thiourea in water at 80–100°C, yielding pyrimidinecarbonitriles with varying substituents . Optimization involves adjusting solvent systems (e.g., DMSO/water mixtures for solubility), temperature control to minimize side reactions, and catalyst selection (e.g., amines for nucleophilic substitution reactions). Reaction progress should be monitored via TLC or LC-MS to ensure completion .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Key techniques include:

- IR Spectroscopy : Identifies NH (3300–3478 cm), C≡N (2212 cm), and aromatic C=C (1540–1617 cm) stretches .

- NMR Spectroscopy : H NMR reveals aromatic protons (δ 7.0–8.4 ppm) and NH signals (δ 5.1–7.2 ppm, broad). C NMR confirms nitrile carbons (δ 111–118 ppm) and pyrimidine ring carbons (δ 154–168 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 246 for CHClNO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidinecarbonitriles?

Contradictions often arise due to substituent effects. For example, 4-chlorophenyl vs. 4-bromophenyl substitutions alter electron-withdrawing properties, impacting bioactivity. Strategies include:

- Comparative SAR Studies : Test analogs with systematic substituent variations (e.g., halogens, methoxy groups) to isolate electronic or steric effects .

- In Silico Modeling : Use docking simulations to predict binding affinities to targets like kinases or receptors, correlating with experimental IC values .

- Meta-Analysis : Cross-reference biological data with structural analogs in public databases (e.g., PubChem BioAssay) to identify trends .

Q. What strategies are effective in modifying the core structure to enhance physicochemical properties or bioactivity?

- Derivatization : Convert the nitrile group to carbothioamide using Lawesson’s reagent (e.g., 60% yield in ethanol under reflux) to improve solubility and target interactions .

- Substituent Engineering : Introduce electron-donating groups (e.g., dimethylamino at position 6) to enhance aromatic π-stacking in enzyme active sites .

- Hybridization : Combine with pharmacophores like phenothiazine (e.g., compound 22 in ) to exploit dual mechanisms of action .

Q. How should researchers design experiments to assess the compound’s potential as an enzyme inhibitor?

- Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. For example, test against AAK1 or GAK kinases, as seen in dengue virus studies .

- Kinetic Studies : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes.

- Crystallography : Co-crystallize with target enzymes (e.g., HIV-1 reverse transcriptase) to identify binding interactions .

Data Analysis and Contradiction Management

Q. How can conflicting spectral data (e.g., NMR shifts) for derivatives be reconciled?

- Solvent Effects : DMSO-d vs. CDCl can shift NH proton signals due to hydrogen bonding. Always note solvent conditions .

- Dynamic Exchange : Broad NH signals may indicate tautomerism. Use variable-temperature NMR to resolve splitting .

- Cross-Validation : Compare with computed spectra (e.g., DFT calculations) to assign ambiguous peaks .

Q. What methodological pitfalls should be avoided in synthetic scale-up?

- Byproduct Formation : Monitor for thiourea dimerization or nitrile hydrolysis using LC-MS during reflux .

- Purification Challenges : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers. Recrystallization in ethanol/water mixtures improves yield .

Biological Evaluation

Q. How can the compound’s antimicrobial activity be rigorously validated?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, using ciprofloxacin as a positive control .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity (IC > 100 µM).

- Resistance Studies : Serial passage assays to detect emergent resistance mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.